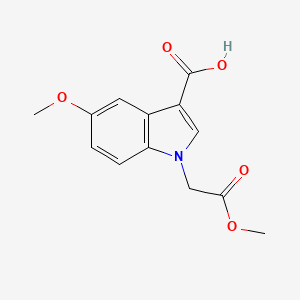
4-Ethyl-2-hydroxy-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-hydroxy-6-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-hydroxy-6-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-hydroxy-6-methylpyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Hydroxy-6-methylpyridine.
Reagent: Ethyl halide (e.g., ethyl bromide or ethyl chloride).
Conditions: Basic conditions, often using a strong base like sodium hydroxide or potassium carbonate.
Procedure: The starting material is dissolved in a suitable solvent (e.g., ethanol or acetone), and the ethyl halide is added. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-hydroxy-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-Ethyl-2-oxo-6-methylpyridine.
Reduction: this compound alcohol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-hydroxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hydroxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-Ethyl-2-hydroxy-5-methylpyridine: Similar structure but with the methyl group in a different position, leading to variations in biological activity.
2-Hydroxy-4-methylpyridine: Another structural isomer with distinct chemical behavior.
Uniqueness
4-Ethyl-2-hydroxy-6-methylpyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its combination of ethyl, hydroxy, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
50549-37-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-6(2)9-8(10)5-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
JQKGPUBKRNVDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


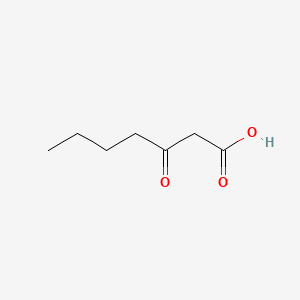
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
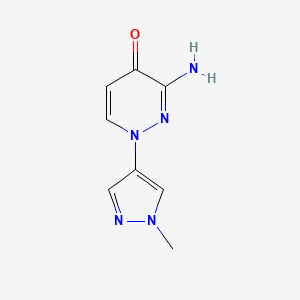
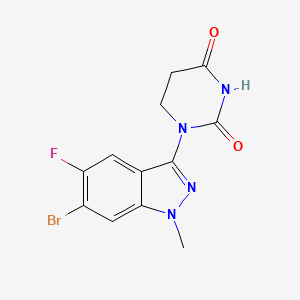
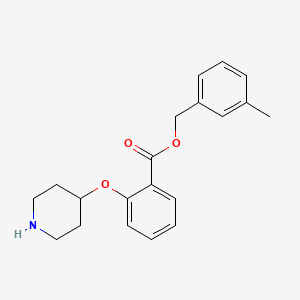
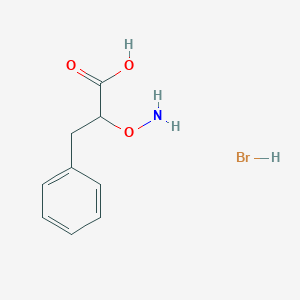

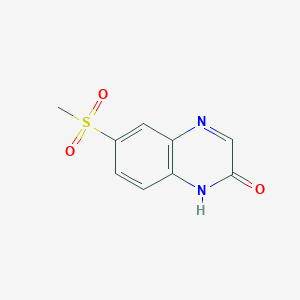

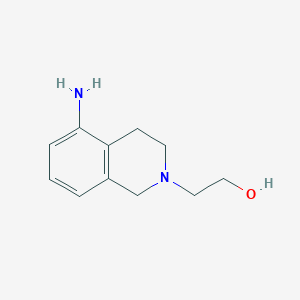
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
